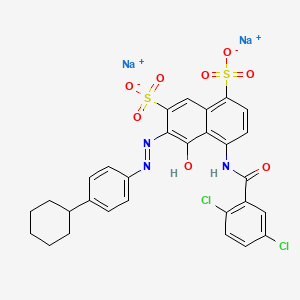
1,7-Naphthalenedisulfonic acid, 6-((4-cyclohexylphenyl)azo)-4-((2,5-dichlorobenzoyl)amino)-5-hydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-cyclohexylphenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Cleaved products of the azo bond.
Reduction: Corresponding amines of the original aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cell structures.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can undergo reversible changes in its electronic structure, leading to color changes under different conditions. In biological applications, the compound can interact with cellular components, allowing for selective staining of specific structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate
- Disodium 6-[(4-methylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate
Uniqueness
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate is unique due to the presence of the cyclohexyl group, which imparts additional steric hindrance and stability to the compound. This makes it more resistant to degradation and enhances its performance in various applications compared to similar compounds.
Propriétés
Numéro CAS |
6362-46-5 |
|---|---|
Formule moléculaire |
C29H23Cl2N3Na2O8S2 |
Poids moléculaire |
722.5 g/mol |
Nom IUPAC |
disodium;6-[(4-cyclohexylphenyl)diazenyl]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C29H25Cl2N3O8S2.2Na/c30-18-8-11-22(31)20(14-18)29(36)32-23-12-13-24(43(37,38)39)21-15-25(44(40,41)42)27(28(35)26(21)23)34-33-19-9-6-17(7-10-19)16-4-2-1-3-5-16;;/h6-16,35H,1-5H2,(H,32,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clé InChI |
NVRHDEJQOLEKBI-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=C(C=CC(=C5)Cl)Cl)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


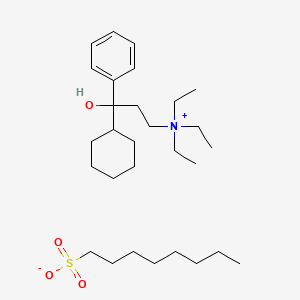
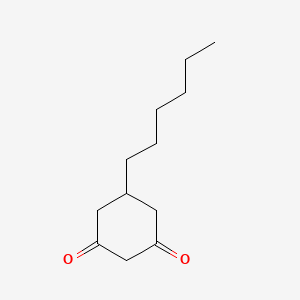
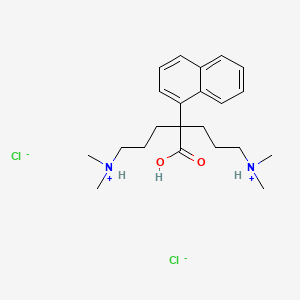
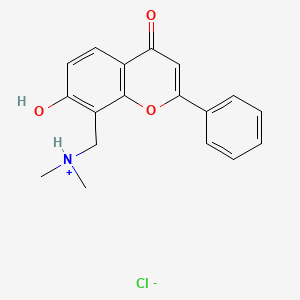
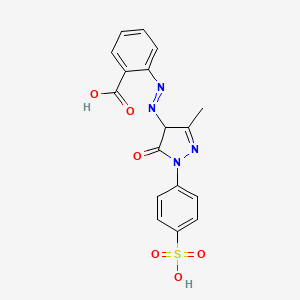
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
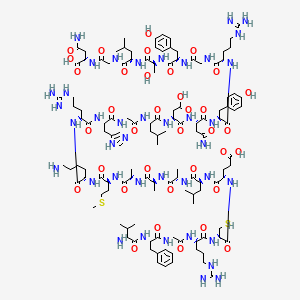
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
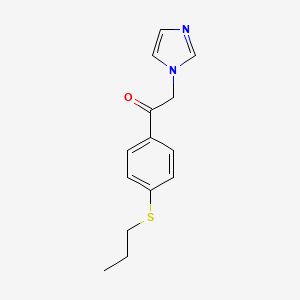
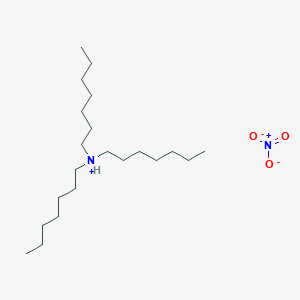

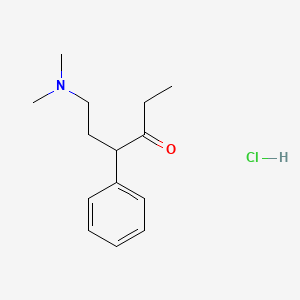
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
